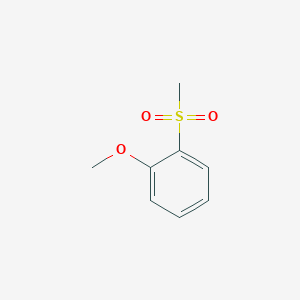
1-Methoxy-2-(methylsulfonyl)benzene
Vue d'ensemble
Description
1-Methoxy-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H10O3S. It is characterized by a benzene ring substituted with a methoxy group (–OCH3) and a methanesulfonyl group (–SO2CH3). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-methylsulfanyl-benzene with m-chloroperbenzoic acid in dichloromethane at cold temperatures (0-4°C). The reaction mixture is then diluted with water and extracted with dichloromethane. The organic layer is washed with saturated brine solution, dried over sodium sulfate, and concentrated under reduced pressure to yield 1-methanesulfonyl-2-methoxy-benzene.
Industrial Production Methods: Industrial production methods for 1-methanesulfonyl-2-methoxy-benzene typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
1-Methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using strong oxidizing agents like m-chloroperbenzoic acid, leading to the formation of sulfone derivatives.
Reduction:
- Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution:
- Electrophilic aromatic substitution reactions can occur at the benzene ring, where the methoxy and methanesulfonyl groups influence the reactivity and orientation of the substitution.
Common Reagents and Conditions:
- Oxidizing agents: m-chloroperbenzoic acid
- Reducing agents: lithium aluminum hydride
- Solvents: dichloromethane, water
- Conditions: cold temperatures (0-4°C), ambient temperature for certain reactions
Major Products:
- Sulfone derivatives
- Sulfide derivatives
- Substituted benzene derivatives
Applications De Recherche Scientifique
1-Methoxy-2-(methylsulfonyl)benzene has several scientific research applications, including:
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of electrophilic aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in pharmaceutical formulations and drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methanesulfonyl-2-methoxy-benzene involves its interaction with various molecular targets. The methoxy and methanesulfonyl groups influence the compound’s reactivity and interactions with other molecules. In electrophilic aromatic substitution reactions, the methoxy group acts as an electron-donating group, while the methanesulfonyl group can act as an electron-withdrawing group, affecting the overall reactivity and orientation of the substitution.
Comparaison Avec Des Composés Similaires
1-Methoxy-2-(methylsulfonyl)benzene can be compared with similar compounds such as:
- 1-Methoxy-2-methylthiobenzene
- 1-Methoxy-2-methylsulfanylbenzene
- 1-Methoxy-2-(methylsulfanyl)benzene
These compounds share similar structural features but differ in the nature of the substituents on the benzene ring. The presence of the methanesulfonyl group in 1-methanesulfonyl-2-methoxy-benzene imparts unique chemical properties, making it distinct from its analogs.
Propriétés
IUPAC Name |
1-methoxy-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTCKFVNJNBRQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374878 | |
| Record name | 1-methanesulfonyl-2-methoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13736-79-3 | |
| Record name | 1-methanesulfonyl-2-methoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
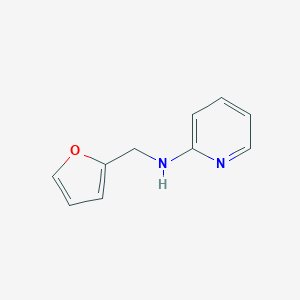
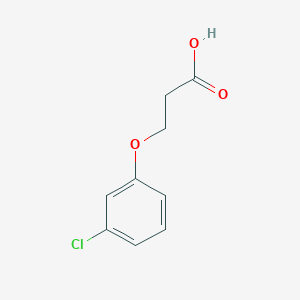
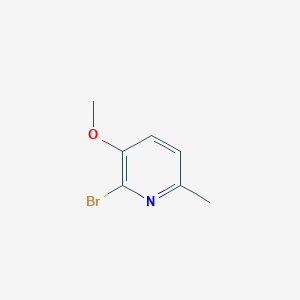
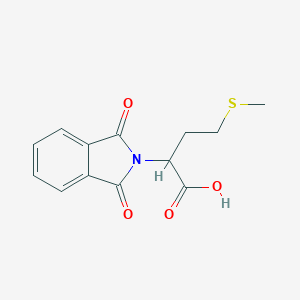
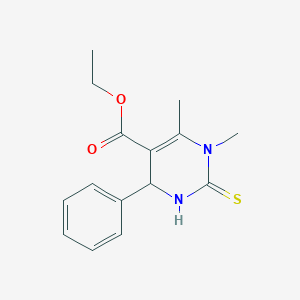
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)
![3-(4-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B185330.png)
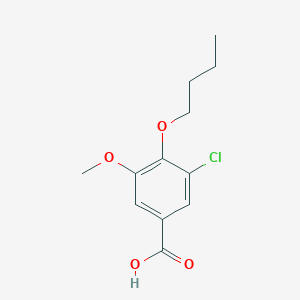
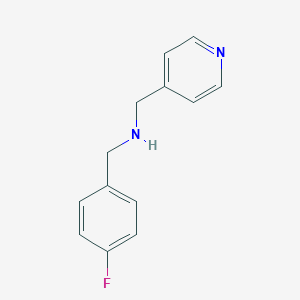
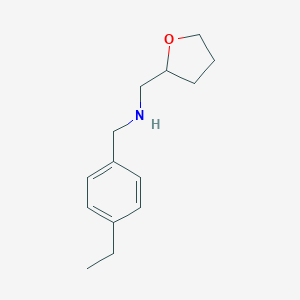
![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)
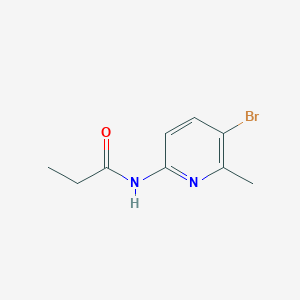
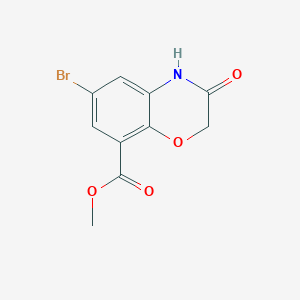
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
